molecular formula C19H26N2O5 B2605138 Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate CAS No. 784177-42-0

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate

Cat. No.: B2605138
CAS No.: 784177-42-0
M. Wt: 362.426
InChI Key: YZZFIJGJTDEKNY-UHFFFAOYSA-N
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Description

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate is a synthetic organic compound featuring a piperidine core functionalized with a tert-butoxycarbonyl (Boc) protected amine and a benzoate ester. Its structure integrates key pharmacophoric elements: the Boc group enhances stability and solubility during synthesis, while the piperidine moiety contributes to conformational flexibility, making it valuable in drug discovery and medicinal chemistry .

Synthesis: The compound is typically synthesized via Boc protection of a piperidine intermediate, followed by coupling with a benzoic acid derivative. A representative method involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in dioxane/water, followed by esterification with methyl 4-(chlorocarbonyl)benzoate .

Properties

IUPAC Name

methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-9-11-21(12-10-15)16(22)13-5-7-14(8-6-13)17(23)25-4/h5-8,15H,9-12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZFIJGJTDEKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminopiperidine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with methyl 4-formylbenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate has a molecular formula of C₁₅H₁₉N₂O₄ and a molecular weight of 293.32 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amino functionalities during chemical reactions.

Drug Development

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it an ideal candidate for modifications that enhance biological activity. For example, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Studies

  • Analgesic Activity : A study investigated the analgesic properties of derivatives synthesized from this compound. The results indicated that certain modifications led to compounds with enhanced potency compared to traditional analgesics, suggesting a promising avenue for pain management therapies.
  • Anticancer Research : Another research effort focused on the anticancer potential of modified derivatives. Compounds derived from this structure exhibited selective cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.

Synthesis and Methodology

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Derivative : The initial step involves the protection of the amine group using a tert-butoxycarbonyl group.
  • Carbonylation : This is followed by the introduction of the benzoate moiety through acylation reactions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

Pharmacological Insights

Mechanism of Action

The mechanism of action of Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The target compound shares structural motifs with several derivatives, including piperazine-linked quinoline-carboxylates () and positional isomers (). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate Piperidine Boc-protected amine, benzoate ester ~378.4 Intermediate in drug synthesis
Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate () Piperidine Boc-protected amine, benzoate ester (2-position) ~378.4 Research reagent (CymitQuimica catalog)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) Piperazine Quinoline-carbonyl, phenyl group ~485.5 Anticancer research (quinoline derivatives)
tert-Butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)piperazine-1-carboxylate () Piperazine Chlorobenzoyl, Boc-protected amine ~457.9 Supplier-listed bioactive intermediate
Key Observations:

Core Heterocycle :

  • Piperidine (target compound) vs. piperazine (C1, ): Piperidine is a six-membered ring with one nitrogen atom, while piperazine has two nitrogen atoms. This difference impacts basicity and hydrogen-bonding capacity, influencing solubility and receptor interactions .
  • The Boc-protected amine in the target compound enhances stability during synthetic steps, a feature shared with derivatives .

Positional isomerism (2- vs. 4-benzoate in ) alters steric hindrance and electronic distribution, affecting reactivity and crystallization behavior .

Synthetic Routes: The target compound and derivatives employ Boc protection using di-tert-butyl dicarbonate, a standard method for amine stabilization . Quinoline derivatives () require additional steps for quinoline ring formation, increasing synthetic complexity .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Comparison
Compound 1H NMR (δ, ppm) HRMS (m/z) Crystallinity
Target Compound 7.65 (d, J=8.4 Hz, 2H), 4.47 (q, J=6.7 Hz), 1.50 (d, J=6.8 Hz) (similar to ) [M+H]+: 379.2 (calc.) Likely amorphous (no data)
C1 () Aromatic protons at 7.8–8.2 ppm, piperazine signals at 3.4–3.7 ppm Observed: 485.3 Yellow crystalline solid
Isomer Similar aromatic signals, shifted ester peaks due to 2-position [M+H]+: 379.2 (CymitQuimica data) Not reported
  • NMR Trends: The target compound’s aromatic protons (7.65 ppm) align with para-substituted benzoates, whereas C1’s quinoline moiety shows downfield shifts (8.0+ ppm) due to electron-withdrawing effects .
  • Crystallinity: Quinoline derivatives () form stable crystals suitable for X-ray analysis, while Boc-protected piperidines (target compound) may require optimization for crystallization .

Biological Activity

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate, also known by its CAS number 784177-42-0, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its structure features a piperidine ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during chemical reactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

  • Molecular Formula: C₁₉H₂₆N₂O₅
  • Molecular Weight: 362.42 g/mol
  • CAS Number: 784177-42-0
  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 531.7 ± 50.0 °C at 760 mmHg
  • Flash Point: 275.4 ± 30.1 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the protection of the amine group through the addition of the Boc group, followed by esterification with methyl benzoate under acidic conditions.

Synthetic Route Overview

  • Boc Protection: Piperidine is reacted with tert-butyl chloroformate to introduce the Boc protecting group.
  • Esterification: The Boc-protected piperidine is then reacted with methyl benzoate in the presence of a catalyst.
  • Purification: The final product is purified through crystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. Upon removal of the Boc group, the free amine can participate in hydrogen bonding and electrostatic interactions with these targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies have shown that derivatives can inhibit enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and diabetes .

Antimicrobial Properties

Recent investigations into related piperidine derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These compounds exhibited low minimum inhibitory concentrations (MICs), suggesting potential as novel antibacterial agents .

Case Studies

  • Antibacterial Activity Study:
    • A study evaluated various piperidine derivatives for their antibacterial properties against resistant strains.
    • Results indicated that some derivatives showed potent activity comparable to existing antibiotics, suggesting their potential use in treating resistant infections .
  • Enzyme Inhibition Research:
    • Another study focused on the inhibition of specific enzymes by piperidine-based compounds.
    • The findings revealed that certain modifications to the piperidine structure enhanced inhibitory potency, indicating a pathway for drug development targeting metabolic disorders .

Q & A

Q. What are the key synthetic routes for Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Preparation of the Boc-protected piperidine intermediate (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) using standard Boc-protection protocols.
  • Step 2 : Activation of the benzoic acid derivative (e.g., methyl 4-(chlorocarbonyl)benzoate) with coupling reagents like EDCI or DCC.
  • Step 3 : Amide bond formation between the activated carbonyl and the Boc-protected piperidine amine under inert conditions (e.g., dry DMF, nitrogen atmosphere).
  • Purification : Silica gel chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm for 1^1H and ~28 ppm for 13^13C), the piperidine ring protons (δ 1.5–3.5 ppm), and the ester carbonyl (~165–170 ppm for 13^13C).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns consistent with the Boc group and piperidine backbone.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (amide C=O) confirm functional groups .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent toxic byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • Data Collection : Use single-crystal diffraction (e.g., Mo-Kα radiation) to obtain high-resolution data.
  • Structure Refinement : Employ SHELX software (e.g., SHELXL) for refinement, leveraging its robust algorithms for handling complex torsional angles and hydrogen bonding networks.
  • Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for piperidine derivatives to identify anomalies .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to enhance amide bond efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with alternatives like THF or DCM to reduce side reactions.
  • Temperature Control : Perform reactions under ice-cooling (0–5°C) to stabilize intermediates, followed by gradual warming to room temperature .

Q. How should researchers address contradictory NMR data for this compound?

  • Dynamic Effects : Analyze variable-temperature 1^1H NMR to detect conformational changes (e.g., piperidine ring puckering) causing signal splitting.
  • Decoupling Experiments : Use 1^1H-13^13C HSQC/HMBC to resolve overlapping signals and assign quaternary carbons.
  • Computational Validation : Compare experimental shifts with DFT-predicted NMR spectra (e.g., using Gaussian or ADF software) .

Q. What role does the Boc group play in structure-activity relationship (SAR) studies?

  • Protection/Deprotection : The Boc group stabilizes the piperidine amine during synthesis and can be selectively removed (e.g., with TFA) to study the free amine’s biological activity.
  • Steric Effects : Its bulky tert-butyl moiety may influence binding affinity in drug-target interactions, as seen in analogous kinase inhibitors .

Q. How can researchers validate purity for biological assays?

  • HPLC Analysis : Use a C18 column with a gradient elution (e.g., 5–95% acetonitrile in water) to achieve >95% purity. Monitor UV absorbance at 254 nm.
  • Chiral Purity : Employ chiral columns (e.g., Chiralpak AD-H) if stereocenters are present.
  • Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Methodological Notes

  • References to Commercial Sources : Avoid citing vendors like benchchem.com ; instead, rely on peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like PubChem .
  • Data Reproducibility : Document reaction conditions (e.g., equivalents, solvent purity) meticulously to ensure reproducibility across labs .

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